4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is a deuterated compound used primarily in scientific research. It is a labeled version of 4-Acetamidobenzenesulfonic Acid, where four hydrogen atoms are replaced with deuterium. This compound is often utilized in proteomics research and other biochemical studies due to its unique properties .
Mechanism of Action
Target of Action
This compound is primarily used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Mode of Action
It is known that it can react with various reagents, such as diazonium salts, to produce a variety of derivatives .
Biochemical Pathways
It is primarily used in research applications and the synthesis of various organic compounds .
Pharmacokinetics
It is soluble in water, alcohol, and ether, which may influence its bioavailability .
Result of Action
Its primary use is in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Action Environment
It is known that this compound is a white crystalline powder with a melting point of 282-284°c .
Biochemical Analysis
Biochemical Properties
It is known that this compound is primarily used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Molecular Mechanism
It is known that this compound can react with various reagents, such as diazonium salts, to produce a variety of derivatives .
Preparation Methods
The synthesis of 4-Acetamidobenzenesulfonic Acid-d4 Pyridine involves several steps. The primary synthetic route includes the introduction of deuterium atoms into the 4-Acetamidobenzenesulfonic Acid molecule. This can be achieved through deuterium exchange reactions under specific conditions. Industrial production methods typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the desired positions .
Chemical Reactions Analysis
4-Acetamidobenzenesulfonic Acid-d4 Pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
4-Acetamidobenzenesulfonic Acid-d4 Pyridine is widely used in scientific research, including:
Chemistry: It is used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound is used in proteomics research to study protein structures and functions.
Medicine: It is utilized in the development of pharmaceuticals and in drug metabolism studies.
Industry: The compound is used in the production of various chemicals and materials.
Comparison with Similar Compounds
4-Acetamidobenzenesulfonic Acid-d4 Pyridine is unique due to its deuterium labeling. Similar compounds include:
4-Acetamidobenzenesulfonic Acid: The non-deuterated version of the compound.
4-Acetamidobenzenesulfonyl Chloride: A related compound used in organic synthesis.
4-Acetamidobenzenesulfonamide: Another related compound with different functional groups. The deuterium labeling in 4-Acetamidobenzenesulfonic Acid-d4 Pyridine provides unique advantages in research applications, such as improved sensitivity in analytical techniques.
Properties
IUPAC Name |
4-acetamido-2,3,5,6-tetradeuteriobenzenesulfonic acid;pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S.C5H5N/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13;1-2-4-6-5-3-1/h2-5H,1H3,(H,9,10)(H,11,12,13);1-5H/i2D,3D,4D,5D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCXJXZHAPDJJE-QZFMBAIXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)O)[2H].C1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.